molecular formula C8H7N B1603692 3-Ethynyl-4-methylpyridine CAS No. 30413-62-8

3-Ethynyl-4-methylpyridine

Cat. No.: B1603692
CAS No.: 30413-62-8
M. Wt: 117.15 g/mol
InChI Key: BHTSIYCRJMKMGP-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methylpyridine is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylpyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromo-4-methylpyridine with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it a preferred method for the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the separation and purification of the product are crucial steps in the industrial production to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-4-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

3-Ethynyl-4-methylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-methylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the pyridine ring can act as a ligand, coordinating with metal ions and affecting catalytic activities in various biochemical processes .

Comparison with Similar Compounds

    3-Methylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylpyridine: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.

    2-Ethynyl-4-methylpyridine:

Uniqueness: 3-Ethynyl-4-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3-ethynyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-6-9-5-4-7(8)2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTSIYCRJMKMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620710
Record name 3-Ethynyl-4-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-62-8
Record name 3-Ethynyl-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30413-62-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynyl-4-methylpyridine
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Synthesis routes and methods

Procedure details

3-Ethynyl-4-methyl-pyridine was prepared from 3-bromo-4-methyl-pyridine in the same manner as 2-amino-3-ethynyl pyridine (Example 15).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2-amino-3-ethynyl pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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